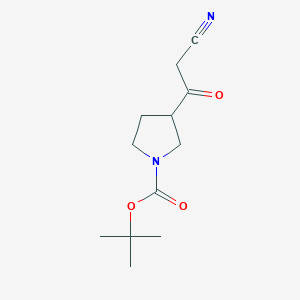

3-(2-シアノアセチル)ピロリジン-1-カルボン酸tert-ブチルエステル

説明

The compound of interest, tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine, which is a five-membered lactam (a cyclic amide). It contains a tert-butyl ester group, a cyanoacetyl functional group, and is part of a broader class of compounds that have been studied for various synthetic applications. The tert-butyl group is a common protecting group in organic synthesis, and the cyanoacetyl moiety can be involved in further chemical transformations.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also involves in situ hydrolysis of tert-butyl esters . Another study describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, an optimized large-scale synthesis of a tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been developed .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined by single crystal X-ray diffraction analysis . Similarly, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butyl group in pyrrolidine derivatives can undergo various chemical reactions. For instance, tert-butyl esters can be hydrolyzed under acidic or basic conditions . The cyano group can be involved in nucleophilic addition reactions, and the ester group can be transformed into other functional groups through reactions such as saponification or reduction . The tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate has been used in the synthesis of macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups. The tert-butyl group is bulky and can impart steric hindrance, affecting the reactivity of the molecule. The cyano group is polar and can participate in dipole-dipole interactions. The ester group can be involved in hydrogen bonding, which can affect the compound's solubility and boiling point. The synthesis of tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent reactions demonstrate the versatility of tert-butyl pyrrolidine derivatives in chemical transformations .

科学的研究の応用

3-(2-シアノアセチル)ピロリジン-1-カルボン酸tert-ブチルエステル:科学研究における応用に関する包括的な分析:

高度に官能基化されたピロリジノン類の合成

この化合物は、高度に官能基化された2-ピロリジノンの合成における前駆体として役立ち、これらの化合物は様々な生物活性分子に存在するため、医薬品化学において価値があります .

ビオチン合成の中間体

これは、脂肪酸、糖、α-アミノ酸の生合成の代謝サイクルに関与する重要な水溶性ビタミンであるビオチンに関連する誘導体の合成における中間体として作用します .

天然物合成の前駆体

この化合物は、治療の可能性を秘めたインドアセンAおよびインドアセンBなどの生物活性天然物の前駆体を合成するために使用できます .

有機合成とキャラクタリゼーション

有機化学において、この化合物は、創薬や材料科学における潜在的な用途を有する複雑な分子の合成とキャラクタリゼーションに使用されます .

クロマトグラフィーと精製

化学研究や医薬品製造における精製目的で、シリカゲルカラムクロマトグラフィーを含む手順で使用されます .

研究用市販品

特性

IUPAC Name |

tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-5-9(8-14)10(15)4-6-13/h9H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLWTBWRXMOPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624060 | |

| Record name | tert-Butyl 3-(cyanoacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

660406-89-3 | |

| Record name | tert-Butyl 3-(cyanoacetyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

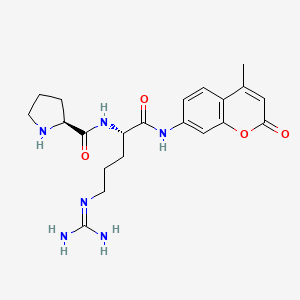

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。